![molecular formula C10H8FNO2S B114605 Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate CAS No. 142363-99-3](/img/structure/B114605.png)
Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, often involves heterocyclization of various substrates . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate” consists of a benzothiophene ring, which is a five-membered ring made up of one sulfur atom, attached to a carboxylate group and an amino group .
Chemical Reactions Analysis
Thiophene-based compounds, like “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, have been used in various chemical reactions. For instance, they have been used in the synthesis of kinase inhibitors . The exact chemical reactions involving “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate” would depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives, including Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in various disease scenarios .
Anti-Inflammatory Applications
Thiophene-based compounds have been shown to have anti-inflammatory properties . This suggests that Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate could potentially be used in the development of new anti-inflammatory drugs.
Anti-Psychotic Applications
Thiophene derivatives have also been found to have anti-psychotic effects . This opens up the possibility of using Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate in the treatment of various psychiatric disorders.
Anti-Arrhythmic Applications
Thiophene-based compounds have been reported to have anti-arrhythmic properties . This suggests that Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate could potentially be used in the treatment of heart rhythm disorders.
Anti-Anxiety Applications
Thiophene derivatives have been found to have anti-anxiety effects . This suggests that Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate could potentially be used in the treatment of anxiety disorders.
Anti-Fungal Applications
Thiophene-based compounds have been reported to have anti-fungal properties . This suggests that Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate could potentially be used in the treatment of fungal infections.
Anti-Microbial Applications
Thiophene derivatives have been found to have anti-microbial effects . This suggests that Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate could potentially be used in the treatment of various microbial infections.
Anti-Cancer Applications
Thiophene-based compounds have been reported to have anti-cancer properties . This suggests that Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate could potentially be used in the treatment of various types of cancer.
Future Directions
Thiophene-based compounds, like “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, have shown promise in various fields, including medicinal chemistry and material science . They have been used in the synthesis of kinase inhibitors , suggesting potential applications in drug discovery and development. Future research could explore these applications further.
Mechanism of Action
Target of Action
The primary targets of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate are kinase enzymes . Kinases play a crucial role in cellular signaling, regulating various cellular activities such as cell growth, division, and metabolism. In particular, this compound has been used in the synthesis of inhibitors for LIMK1, MK2, and PIM kinases .
Mode of Action
This inhibition can lead to changes in cellular signaling pathways, potentially altering cell behavior .
Biochemical Pathways
The compound affects several biochemical pathways due to its inhibitory action on kinases. For instance, the inhibition of LIMK1 can disrupt actin polymerization, which is crucial for cell movement and structure . Similarly, the inhibition of MK2 and PIM kinases can affect various cellular processes, including cell growth and survival .
Pharmacokinetics
Its molecular weight of225.24 g/mol suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific kinases it inhibits. For example, inhibiting LIMK1 can prevent the metastatic potential of tumor cells where LIMK is over-expressed . Therefore, the compound could potentially be used in the development of anti-cancer therapies.
properties
IUPAC Name |
methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPUQPQQFRVVOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442110 |
Source
|
Record name | Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |
CAS RN |
142363-99-3 |
Source
|
Record name | Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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